molecular formula C16H20ClN5OS B2529615 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1216531-81-5

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B2529615
CAS RN: 1216531-81-5
M. Wt: 365.88
InChI Key: HBCCPHFYDLHMJH-UHFFFAOYSA-N
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Description

The compound "N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride" is a synthetic organic molecule that is not directly described in the provided papers. However, similar compounds with benzothiazole and pyrazole moieties have been synthesized and studied for various biological activities, including antibacterial, antifungal, and anticancer properties , as well as anti-inflammatory activity .

Synthesis Analysis

The synthesis of related compounds involves the reaction of benzothiazole derivatives with other chemical entities. For instance, a compound with a benzothiazole moiety was synthesized by reacting 4-amino-N-(benzo[d]thiazol-2-yl)benzamide with pyrazine-2-carboxylic acid . Another synthesis approach for a compound with a triazolothiadiazole moiety involved dehydrosulfurization using HgO in boiling glacial acetic acid . These methods suggest that the synthesis of the compound would likely involve multi-step reactions, including the formation of amide bonds and possibly cyclization steps.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . Additionally, X-ray crystallography has been used to determine the solid-state structure of some derivatives, revealing the presence of hydrogen bonding and other intermolecular interactions . These techniques would be applicable in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involving benzothiazole and pyrazole derivatives are diverse. The compounds have been shown to participate in reactions leading to antibacterial, antifungal, and anticancer activities . The specific reactivity of the compound would need to be empirically determined, but it is likely to be influenced by the presence of the benzothiazole and pyrazole moieties, as well as the dimethylamino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied, with some showing anti-inflammatory activity . The crystal packing of related compounds is stabilized by hydrogen bonds and other non-covalent interactions such as C–H⋯π and lone pair⋯π contacts . These properties are significant as they can affect the solubility, stability, and bioavailability of the compound. The hydrochloride salt form of the compound suggests that it would be soluble in aqueous environments, which is beneficial for biological applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel analogs of pyrazole derivatives, including compounds structurally related to the specified chemical, were synthesized to investigate their antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, demonstrating promising results in non-cytotoxic concentrations. These findings suggest the compound's utility in developing new antibacterial agents (Palkar et al., 2017).
  • Research into benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions revealed that these compounds offer significant protection against corrosion, highlighting their potential in materials science and engineering (Hu et al., 2016).

Antimicrobial and Anticancer Activities

  • Studies have shown that derivatives of benzothiazole, including those similar to the specified compound, exhibit potent antimicrobial and anticancer properties. These compounds have been explored for their potential in treating various bacterial infections and cancer types, indicating the chemical's relevance in medicinal chemistry and pharmacology (Gouda et al., 2010).

Anti-inflammatory Properties

  • Derivatives of the specified chemical have been investigated for their anti-inflammatory activities, with some compounds showing significant effects. These studies are crucial for developing new anti-inflammatory drugs, particularly for conditions where inflammation plays a key role (Kumar, 2022).

Pharmacological Screening

  • Pyrazole analogues, structurally related to the specified compound, have been synthesized and screened for various pharmacological activities, including antimicrobial and anti-oxidant properties. This research contributes to the discovery of new therapeutic agents with potential applications in treating infectious diseases and conditions associated with oxidative stress (Raparla et al., 2013).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS.ClH/c1-19(2)10-11-21(15(22)13-8-9-17-20(13)3)16-18-12-6-4-5-7-14(12)23-16;/h4-9H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCCPHFYDLHMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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